Regioisomeric Identity: 7-Hydroxy vs. 6-Hydroxy Substitution Confers Distinct Hydrogen-Bond Donor Topology
The target compound (7-hydroxy substitution, CAS 151594-05-7 / 117755-05-2) positions the hydroxyl group on the carbon adjacent to the oxazolidinone ring oxygen, producing a hydrogen-bond donor (HBD) in close proximity to the carbonyl oxygen acceptor. The 6-hydroxy regioisomer (CAS 233764-49-3; (6R,7aS)-6-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one) places the HBD on the pyrrolidine ring distal to the oxazolidinone carbonyl, yielding a different donor–acceptor distance and angle . Both compounds share identical molecular formula (C6H9NO3), molecular weight (143.14 g/mol), and HBD count (1), making them indistinguishable by mass-based analytics alone but topologically distinct in their hydrogen-bond presentation .
| Evidence Dimension | Hydroxyl group position and hydrogen-bond donor topology |
|---|---|
| Target Compound Data | 7-hydroxy substitution: –OH on carbon adjacent to oxazolidinone ring oxygen; SMILES O[C@@H]1CCN2[C@@H]1COC2=O for (7R,7aR) enantiomer |
| Comparator Or Baseline | 6-hydroxy substitution (CAS 233764-49-3): –OH on pyrrolidine ring carbon distal to oxazolidinone carbonyl; (6R,7aS) configuration |
| Quantified Difference | Regioisomeric: identical connectivity graph but different HBD vector orientation relative to carbonyl; both C6H9NO3, MW 143.14, 1 HBD, 2 HBA |
| Conditions | Structural comparison based on SMILES, IUPAC name, and CAS registry differentiation |
Why This Matters
In medicinal chemistry and target-binding applications, the spatial positioning of a single hydrogen-bond donor can determine whether a compound engages a binding pocket; procuring the incorrect regioisomer may yield a completely inactive compound despite identical molecular weight and formula.
